molecular formula C19H22N2O3 B12454607 N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide CAS No. 5153-33-3

N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide

Cat. No.: B12454607
CAS No.: 5153-33-3
M. Wt: 326.4 g/mol
InChI Key: WPQALEXYLDOMOC-UHFFFAOYSA-N
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Description

N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenylpropanoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with quorum sensing pathways in bacteria, thereby inhibiting biofilm formation and reducing bacterial resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-Dimethoxyphenyl)ethylideneamino]-3-phenyl-propanamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

5153-33-3

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[1-(2,4-dimethoxyphenyl)ethylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C19H22N2O3/c1-14(17-11-10-16(23-2)13-18(17)24-3)20-21-19(22)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12H2,1-3H3,(H,21,22)

InChI Key

WPQALEXYLDOMOC-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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